4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione
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Overview
Description
Preparation Methods
6-Amino-1,3-dimethyl-5-nitrosouracil can be synthesized through several methods. One common synthetic route involves the reaction of 6-amino-1,3-dimethyluracil with nitrosating agents . The reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-Amino-1,3-dimethyl-5-nitrosouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common reagents used in these reactions include thiols, which can lead to condensation and oxidation-reduction products . Major products formed from these reactions include disulfides, thiadiazolo-pyrimidine derivatives, and other heterocyclic compounds .
Scientific Research Applications
6-Amino-1,3-dimethyl-5-nitrosouracil has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-5-nitrosouracil involves its interaction with various molecular targets. The compound can exist in different tautomeric forms, which may influence its reactivity and interactions . In acidic conditions, it can form stable complexes with other molecules, affecting its behavior and properties . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
6-Amino-1,3-dimethyl-5-nitrosouracil can be compared with other similar compounds, such as:
6-Amino-1-methyl-5-nitrosouracil: This compound has a similar structure but with a different methylation pattern.
6-Aminouracil: Another uracil derivative with similar properties but different functional groups.
The uniqueness of 6-Amino-1,3-dimethyl-5-nitrosouracil lies in its specific nitroso and amino substitutions, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C6H9N4O3+ |
---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)azanium |
InChI |
InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h3,7H,1-2H3/p+1 |
InChI Key |
KGNDAYADNQJAGL-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=[NH2+])C(C(=O)N(C1=O)C)N=O |
Origin of Product |
United States |
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